![molecular formula C21H30ClNO B10784321 Dimepheptanol hydrochloride CAS No. 23164-36-5](/img/no-structure.png)
Dimepheptanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimepheptanol, also known as methadol or racemethadol, is a synthetic opioid analgesic related to methadone. It is used for its analgesic properties, providing pain relief, sedation, and euphoria. it also has side effects similar to other opioids, such as itching, nausea, and respiratory depression .
Vorbereitungsmethoden
Dimepheptanol is synthesized through a series of chemical reactions involving the formation of its key intermediate, 6-(dimethylamino)-4,4-diphenylheptan-3-ol. The synthetic route typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of benzyl cyanide with 2-bromo-2-phenylpropane to form 2-phenyl-2-(phenylmethyl)propanenitrile.
Reduction: The nitrile group is then reduced to the corresponding amine using hydrogenation or other reducing agents.
Alkylation: The amine is alkylated with dimethyl sulfate to form the dimethylamino derivative.
Hydroxylation: Finally, the compound undergoes hydroxylation to form dimepheptanol.
Industrial production methods may vary slightly but generally follow similar steps with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Dimepheptanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its precursor amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: Hydrolysis can break down dimepheptanol into its constituent parts under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dimepheptanol has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying opioid receptors and their interactions.
Biology: In biological research, dimepheptanol is used to study the effects of opioids on cellular processes and receptor binding.
Medicine: Although not widely used clinically, it serves as a model compound for developing new analgesics and studying opioid pharmacology.
Wirkmechanismus
Dimepheptanol exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced pain perception and increased feelings of euphoria and sedation. The molecular targets include the mu-opioid receptors, and the pathways involved are primarily related to the inhibition of adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate (cAMP) levels .
Vergleich Mit ähnlichen Verbindungen
Dimepheptanol is similar to other synthetic opioids such as methadone, alphamethadol, and betamethadol. it is unique in its specific isomeric forms and pharmacological profile. The isomers of dimepheptanol include L-alpha-methadol, D-alpha-methadol, L-beta-methadol, and D-beta-methadol. Each isomer has distinct pharmacological properties, with L-alpha-methadol being the most widely studied and used .
Similar Compounds
- Methadone
- Alphamethadol
- Betamethadol
- Acetylmethadol
- Noracymethadol
Dimepheptanol’s uniqueness lies in its specific isomeric forms and their individual pharmacological effects, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
23164-36-5 |
---|---|
Molekularformel |
C21H30ClNO |
Molekulargewicht |
347.9 g/mol |
IUPAC-Name |
6-(dimethylamino)-4,4-diphenylheptan-3-ol;hydrochloride |
InChI |
InChI=1S/C21H29NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20,23H,5,16H2,1-4H3;1H |
InChI-Schlüssel |
GMNBUMFCZAZBQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.